4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
Brand Name: Vulcanchem
CAS No.: 2549005-77-6
VCID: VC11827420
InChI: InChI=1S/C21H25N5/c1-2-19-13-20(24-21(23-19)18-7-8-18)26-11-9-25(10-12-26)15-17-5-3-16(14-22)4-6-17/h3-6,13,18H,2,7-12,15H2,1H3
SMILES: CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Molecular Formula: C21H25N5
Molecular Weight: 347.5 g/mol

4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

CAS No.: 2549005-77-6

Cat. No.: VC11827420

Molecular Formula: C21H25N5

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile - 2549005-77-6

Specification

CAS No. 2549005-77-6
Molecular Formula C21H25N5
Molecular Weight 347.5 g/mol
IUPAC Name 4-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Standard InChI InChI=1S/C21H25N5/c1-2-19-13-20(24-21(23-19)18-7-8-18)26-11-9-25(10-12-26)15-17-5-3-16(14-22)4-6-17/h3-6,13,18H,2,7-12,15H2,1H3
Standard InChI Key PUSDYEXYEJQQSM-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Canonical SMILES CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N

Introduction

The chemical compound 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a synthetic organic molecule that incorporates several functional groups, including a benzonitrile moiety, a piperazine ring, and a pyrimidine core. This compound is likely of interest in medicinal chemistry due to its structural features, which are common in pharmacologically active molecules.

Structural Features

The structure of 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can be broken down into the following components:

  • Benzonitrile Group: Contains a benzene ring with a nitrile (-CN) substituent, which can contribute to the compound's lipophilicity and potential binding interactions with biological targets.

  • Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms. Piperazine derivatives are commonly used in drug design due to their ability to enhance solubility and bioavailability.

  • Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are prominent in pharmaceuticals for their diverse biological activities.

  • Cyclopropyl and Ethyl Substituents: These groups on the pyrimidine ring may influence the compound's steric and electronic properties, potentially affecting its interaction with enzymes or receptors.

Potential Applications

While specific studies on this compound were not found in the provided sources, its structural elements suggest potential applications in drug discovery:

  • Pharmacological Activity: Compounds with similar structures have been investigated for activities such as enzyme inhibition (e.g., kinase or dehydrogenase inhibitors), antimicrobial effects, and central nervous system (CNS) activity.

  • Therapeutic Areas:

    • Possible use in metabolic disorders, given the relevance of pyrimidine derivatives in such treatments .

    • Potential for CNS disorders or neurodegenerative diseases due to the piperazine moiety's known role in modulating neurotransmitter systems .

    • Antimicrobial or antiparasitic activity, as seen in other pyrimidine-containing compounds .

Synthesis Pathways

Although specific synthesis details for this compound are not available, general synthetic strategies for similar molecules include:

  • Pyrimidine Derivative Formation:

    • Cyclization reactions using appropriate precursors like diketones and amidines.

  • Piperazine Functionalization:

    • Nucleophilic substitution reactions to introduce functional groups on the piperazine ring.

  • Benzonitrile Introduction:

    • Coupling reactions such as Suzuki-Miyaura cross-coupling or direct cyanation of benzene derivatives.

Research Findings and Challenges

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